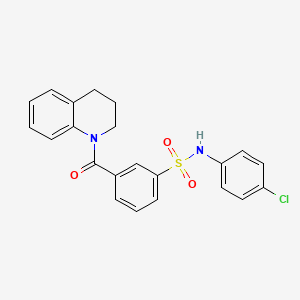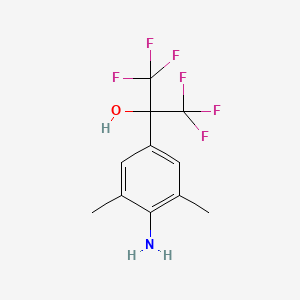
N-(4-chlorophenyl)-3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)benzenesulfonamide
Descripción general
Descripción
N-(4-chlorophenyl)-3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as GNF-2, and it is a small molecule inhibitor of TRPC6, which is a calcium-permeable ion channel that plays a crucial role in various physiological processes.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)benzenesulfonamide involves the inhibition of TRPC6, which is a calcium-permeable ion channel that plays a crucial role in various physiological processes. By inhibiting TRPC6, this compound can disrupt the intracellular calcium signaling pathways, which can lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by disrupting the intracellular calcium signaling pathways. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which can be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(4-chlorophenyl)-3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)benzenesulfonamide in lab experiments is its potent anti-cancer activity against various types of cancer cells. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which can be beneficial in the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can limit its use in vivo.
Direcciones Futuras
There are several future directions for research on N-(4-chlorophenyl)-3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)benzenesulfonamide. One of the major areas of research is in the development of more potent and selective TRPC6 inhibitors. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer activity of this compound. Finally, future studies should focus on the in vivo efficacy and safety of this compound, which can pave the way for its clinical development as a potential anti-cancer agent.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)benzenesulfonamide has been extensively studied for its potential applications in various fields. One of the major areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer cells.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-3-(3,4-dihydro-2H-quinoline-1-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S/c23-18-10-12-19(13-11-18)24-29(27,28)20-8-3-6-17(15-20)22(26)25-14-4-7-16-5-1-2-9-21(16)25/h1-3,5-6,8-13,15,24H,4,7,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLPYLFLKPBMSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=CC=C3)S(=O)(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![dimethyl {3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B3613883.png)

![methyl 1-(4-chlorophenyl)-2-methyl-5-[(3-methyl-2-thienyl)methylene]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3613891.png)
![2-methoxy-5-[(2,4,6-trioxo-1,3-diphenyltetrahydro-5(2H)-pyrimidinylidene)methyl]benzoic acid](/img/structure/B3613895.png)
![3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-(4-methoxyphenyl)acrylamide](/img/structure/B3613900.png)
![2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]-N-phenylacrylamide](/img/structure/B3613908.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2,5-dimethoxyphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3613915.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3613923.png)

![4-[(4-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B3613931.png)
![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B3613965.png)
![N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3613966.png)
![N-({[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B3613974.png)